molecular formula C20H25N3OS B11497474 1-[4-(Morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]thiourea

1-[4-(Morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B11497474
M. Wt: 355.5 g/mol
InChI Key: YRQUGRPVQZYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(MORPHOLIN-4-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring and an isopropyl-substituted phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(MORPHOLIN-4-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA typically involves the reaction of 4-(morpholin-4-yl)aniline with 4-isopropylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(MORPHOLIN-4-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(MORPHOLIN-4-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)ANILINE: Shares the morpholine ring but lacks the isopropyl-substituted phenyl group.

    4-ISOPROPYLPHENYL ISOTHIOCYANATE: Contains the isopropyl-substituted phenyl group but lacks the morpholine ring.

Uniqueness

3-[4-(MORPHOLIN-4-YL)PHENYL]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA is unique due to the combination of the morpholine ring and the isopropyl-substituted phenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-(4-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C20H25N3OS/c1-15(2)16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(10-8-18)23-11-13-24-14-12-23/h3-10,15H,11-14H2,1-2H3,(H2,21,22,25)

InChI Key

YRQUGRPVQZYRFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.